1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone is an organic compound with the molecular formula C15H11F3O3 This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxyphenyl structure, making it a unique entity in the realm of organic chemistry
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone typically involves several steps. One common synthetic route includes the reaction of 4-trifluoromethoxyphenol with 4-bromophenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its binding affinity and activity. This compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxyphenyl)ethanone: This compound lacks the additional phenoxy group, making it less complex and potentially less versatile in its applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a different structural arrangement, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
887575-25-9 |
---|---|
Molekularformel |
C15H11F3O3 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3/c1-10(19)11-2-4-12(5-3-11)20-13-6-8-14(9-7-13)21-15(16,17)18/h2-9H,1H3 |
InChI-Schlüssel |
LEUJORVNEHJZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.